molecular formula C14H15N3O2 B4730040 5-(methylamino)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile

5-(methylamino)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B4730040
M. Wt: 257.29 g/mol
InChI Key: RLXFVBKZOOEHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylamino)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring substituted with a methylamino group, a propoxyphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylamino)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and amides under basic conditions.

    Introduction of the Propoxyphenyl Group: This step often involves the nucleophilic substitution of a halogenated oxazole intermediate with 4-propoxyphenyl nucleophiles.

    Addition of the Methylamino Group: This can be done via reductive amination or direct substitution reactions.

    Incorporation of the Carbonitrile Group: This is typically achieved through cyanation reactions using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines or other reduced forms.

    Substitution: The aromatic ring and the oxazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylamino group may yield N-oxides, while reduction of the carbonitrile group may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(methylamino)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a lead compound in the development of new drugs targeting specific biological pathways or diseases. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator.

Industry

In industrial applications, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and advanced materials. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(methylamino)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The molecular targets and pathways involved can include:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking their activity.

    Receptor Modulation: It may interact with cell surface or intracellular receptors, altering signal transduction pathways.

    DNA/RNA Interaction: The compound could intercalate with nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    5-(Amino)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile: Similar structure but with an amino group instead of a methylamino group.

    5-(Methylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile: Similar structure but with a methoxy group instead of a propoxy group.

    5-(Methylamino)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness

The uniqueness of 5-(methylamino)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The propoxyphenyl group, in particular, may enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic profile compared to similar compounds.

Properties

IUPAC Name

5-(methylamino)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-3-8-18-11-6-4-10(5-7-11)13-17-12(9-15)14(16-2)19-13/h4-7,16H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXFVBKZOOEHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=C(O2)NC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(methylamino)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-(methylamino)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-(methylamino)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-(methylamino)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-(methylamino)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-(methylamino)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.